molecular formula C8H8N2O2S B6144698 methyl 5-carbamothioylpyridine-2-carboxylate CAS No. 1303890-63-2

methyl 5-carbamothioylpyridine-2-carboxylate

Cat. No.: B6144698
CAS No.: 1303890-63-2
M. Wt: 196.23 g/mol
InChI Key: IOOKWWPTQZJRSY-UHFFFAOYSA-N
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Description

Methyl 5-carbamothioylpyridine-2-carboxylate is a fascinating chemical compound with a unique structure and diverse applications in scientific research. It is known for its potential in investigating biological processes, drug discovery, and material synthesis.

Preparation Methods

The synthesis of methyl 5-carbamothioylpyridine-2-carboxylate typically involves the reaction of pyridine derivatives with thiocarbamates under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Methyl 5-carbamothioylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-carbamothioylpyridine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study biological processes and interactions at the molecular level.

    Industry: The compound is utilized in material synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-carbamothioylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 5-carbamothioylpyridine-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Known for its anti-inflammatory properties.

    Methyl pyrimidine-5-carboxylate: Used in various chemical and biological studies. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in scientific research.

Properties

IUPAC Name

methyl 5-carbamothioylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-12-8(11)6-3-2-5(4-10-6)7(9)13/h2-4H,1H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKWWPTQZJRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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